[2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID
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Overview
Description
[2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID: is a complex organic compound that features a phosphinic acid group, a piperidine ring, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Key factors in industrial production include the optimization of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
[2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the methylpyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry .
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery .
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the piperidine ring is particularly interesting, as it is a common feature in many pharmacologically active compounds .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of [2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID involves its interaction with specific molecular targets. The phosphinic acid group can form strong bonds with metal ions, while the piperidine and methylpyridine moieties can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry.
Phosphinic acids: Compounds with a phosphinic acid group are known for their strong binding affinity to metal ions.
Methylpyridines: These compounds are used in various chemical syntheses and have diverse applications.
Uniqueness
The uniqueness of [2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID lies in its combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)ethyl-(piperidin-1-ylmethyl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N2O2P/c1-13-5-6-14(11-15-13)7-10-19(17,18)12-16-8-3-2-4-9-16/h5-6,11H,2-4,7-10,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGCZSPCNNTLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCP(=O)(CN2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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